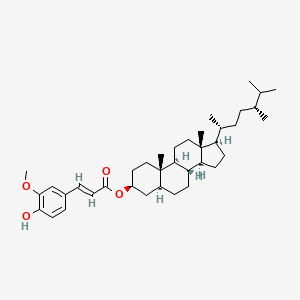

Campestanyl ferulate

Description

Structure

3D Structure

Properties

CAS No. |

106774-77-0 |

|---|---|

Molecular Formula |

C38H58O4 |

Molecular Weight |

578.9 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C38H58O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-11,16-17,22,24-26,28-33,39H,8-9,12-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,28+,29+,30+,31-,32+,33+,37+,38-/m1/s1 |

InChI Key |

NLHPCZDTMWKEFC-GTKUFFLCSA-N |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Association with the γ-Oryzanol Complex

Campestanyl ferulate is a naturally occurring phytosteryl ester recognized as a constituent of the γ-oryzanol complex. phcogj.commdpi.comtandfonline.com This complex is a mixture of ferulic acid esters of phytosterols (B1254722) (plant sterols) and triterpene alcohols, found in various cereals. mdpi.comfigshare.com While γ-oryzanol is most famously associated with rice bran oil, its components are also present in other grains such as corn, wheat, and rye. lsu.eduresearchgate.net

Within the γ-oryzanol mixture derived from rice, this compound is generally considered a minor component. figshare.comd-nb.info The major constituents that typically account for over 80% of the complex in rice are cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate. figshare.comnih.gov In a study evaluating 33 pigmented rice accessions, the mean proportion of this compound was sixth in abundance out of ten identified steryl ferulates. d-nb.infonih.gov Similarly, an analysis of European brown rice cultivars identified this compound as one of the components following the primary ones. researchgate.net

In contrast, this compound can be a more significant component in other cereals. In corn, the predominant steryl esters are sitostanyl ferulate and this compound. nih.gov Likewise, studies on wheat have identified this compound as one of the main steryl ferulate components, alongside campesteryl ferulate and sitostanyl ferulate. oup.comtandfonline.com

Distribution within Plant Tissues and Sub-fractions

The distribution of this compound is not uniform throughout the plant grain; it is concentrated in specific tissues and fractions.

The bran, which is the outer layer of the grain, is the primary site of γ-oryzanol accumulation and, by extension, this compound. figshare.commdpi.com This high concentration in the bran fraction is observed across multiple cereal types.

Rice Bran: Rice bran is a well-documented, rich source of γ-oryzanol. phcogj.com It contains significantly higher levels of these esters compared to other parts of the grain. nih.govresearchgate.net One analysis found that rice bran had ester levels of 3.4 mg/g. nih.gov

Wheat Bran: Research on wheat demonstrates that steryl ferulates are intensively accumulated in the bran fractions. researchgate.netoup.comtandfonline.com In one study, the steryl ferulate content in bran fractions of the 'Yumekaori' wheat variety ranged from 24.0 to 99.5 mg-oryzanol-equivalent/100 g, which was up to 6.6 times higher than in the whole grain. tandfonline.com

Corn Bran: Corn bran is another significant source, with this compound being one of its predominant esters. nih.govcerealsgrains.org

More specific localization studies point to the pericarp, the outermost layer of the fruit or grain, as a key site for these compounds. Research suggests that steryl ferulates are found mostly within the inner pericarp region of corn, wheat, and rye grains. lsu.educerealsgrains.org Analysis of corn bran has specifically identified this compound as being localized within the pericarp. cerealsgrains.org

Valuable nutrients, including the γ-oryzanol complex, are concentrated in the germ and the outer layers of the starchy endosperm. cabidigitallibrary.org In contrast, the endosperm itself, which is milled to produce flour, contains very low levels of these compounds. Consequently, flour is a poor source of steryl ferulates, including this compound. oup.comtandfonline.com Studies comparing different milled fractions of wheat found that flours had only trace amounts (0.1 mg-oryzanol-equivalent/100 g) of steryl ferulates, whereas bran fractions were highly concentrated. researchgate.nettandfonline.com

Quantitative Variations in Natural Sources

The amount of this compound and its relative proportion within the γ-oryzanol complex are subject to significant variation based on genetic and environmental factors.

The genetic makeup of the plant, specifically the cultivar, is a primary determinant of the γ-oryzanol profile.

Rice Cultivars: Studies have shown that the content and composition of γ-oryzanol vary significantly among different rice varieties. d-nb.infonih.gov An analysis of 30 European brown rice cultivars revealed that the total γ-oryzanol content ranged from 26 to 63 mg/100 g, with the proportions of individual steryl ferulates, including this compound, exhibiting enormous variability. researchgate.net Pigmented rice varieties, such as red and black rice, often show different γ-oryzanol profiles compared to white rice. d-nb.infonih.gov For instance, one study found that campesteryl ferulate content was higher in non-glutinous rice landraces. researchgate.net

Wheat Cultivars: Different wheat varieties also show distinct steryl ferulate compositions. An analysis of Japanese wheat cultivars ('Yumekaori' and 'Kitahonami') and imported Canadian wheat ('1CW') showed notable differences in total steryl ferulate content. oup.comtandfonline.com

The growing environment can also interact with genetic factors to influence the final composition. A study on the 'Cripto' rice cultivar demonstrated this effect: when grown in France, the proportion of campesteryl ferulate was three times that of this compound, but when the same cultivar was grown in Italy, the proportions were equal. researchgate.netwu.ac.th

Data Tables

Table 1: Steryl Ferulate (SF) Content in Rice and Wheat Fractions

| Source | Cultivar/Type | Fraction | Total SF Content (mg-oryzanol-equivalent/100g) |

| Rice tandfonline.com | Koshihikari | Brown Rice | 35.7 |

| Wheat tandfonline.com | Yumekaori (Japan) | Whole Grain | 15.2 |

| Wheat tandfonline.com | Yumekaori (Japan) | Bran Fractions | 24.0 - 99.5 |

| Wheat tandfonline.com | 1CW (Canada) | Whole Grain | 11.4 |

Data sourced from Tsuzuki et al. (2017). tandfonline.com

Table 2: Comparative Ester Levels in Corn and Rice Products

| Source | Product Type | Ester Level (mg/g) |

| Rice Bran | Bran | 3.4 |

| Rice Bran Oil | Oil | 15.7 |

| Corn Bran | Bran Products | 0.07 - 0.54 |

| Corn Oil | Unrefined Oil | 0.18 - 8.6 |

Data sourced from Norton (1995). nih.gov

Impact of Environmental Conditions

The concentration and composition of steryl ferulates, including this compound, in cereals are influenced by both genetic and environmental factors. researchgate.netoup.com Research conducted on wheat and rye genotypes has shown that the growing location can have a significant impact on the content of these compounds. acs.org

A study involving 12 wheat and rye genotypes grown in four different European locations demonstrated that the growing location significantly affected the content and composition of wheat steryl ferulates. acs.org In contrast, the specific year of growth did not result in considerable variation, suggesting that geographical and climatic conditions of a location are more influential than year-to-year atmospheric changes. acs.org For instance, in a study on wheat, total phytosterol content was observed to vary among different locations, but no significant effect was found for the harvesting year. researchgate.net this compound, along with campesteryl ferulate and sitostanyl ferulate, is a primary steryl ferulate component in wheat. oup.com These compounds are found in various cereals, including corn, wheat, rye, and triticale. lsu.edu

The interplay between genotype and environment is crucial, with both factors contributing to the variation in phytosterol levels. researchgate.net This suggests that the selection of a growing location can be a key factor in determining the final concentration of this compound in the grain. acs.org

Table 1: Impact of Environmental Factors on Steryl Ferulate Content in Wheat

| Factor | Observed Impact on Steryl Ferulate Content | Source |

|---|---|---|

| Growing Location | Significant effect on the content and composition. | acs.org |

| Harvesting Year | Did not result in considerable variation. | acs.org |

| Genotype | Significant effect on content and composition. | acs.org |

| Genotype x Environment Interaction | Both genetic and environmental factors were found to impact the grain phytosterols content. | researchgate.net |

Changes during Developmental Stages of Plant Growth

The concentration of this compound, as a component of the broader γ-oryzanol fraction, fluctuates throughout the developmental stages of plants like rice (Oryza sativa L.). nih.gov Research tracking the composition of γ-oryzanol in various rice tissues (leaf blades, leaf sheaths, peduncles, and spikelets) across different growth stages reveals specific patterns of biosynthesis and accumulation.

This compound has been identified as a minor component of γ-oryzanol in rice. nih.gov One study detected its presence along with other major and minor steryl ferulates. nih.gov The analysis of rice tissues at booting, milky, and dough stages showed that while some components like cycloartenyl caffeate decrease towards maturity, others, including campesteryl ferulate and β-sitosteryl ferulate, show a significant increase as the plant matures. nih.gov Specifically, components like 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate are observed specifically in spikelet tissue, indicating that their biosynthesis is triggered in these parts of the plant. nih.gov The concentration of these compounds shows a significant increment as the plant progresses toward maturity. nih.gov

Table 2: Detection of this compound and Other Steryl Ferulates in Rice Tissues During Development

| Compound | Tissue Specificity | Change During Progression to Maturity | Source |

|---|---|---|---|

| This compound | Detected as a minor component in plant sample extracts. | Present during developmental stages. | nih.gov |

| 24-methylenecycloartanyl ferulate | Specifically observed in spikelet tissue. | Significant increment towards maturity. | nih.gov |

| Campesteryl ferulate | Specifically observed in spikelet tissue. | Significant increment towards maturity. | nih.gov |

| β-sitosteryl ferulate | Specifically observed in spikelet tissue; absent in booting stage, appears in milky and dough stages. | Significant increment towards maturity. | nih.gov |

| Cycloartenyl caffeate | Predominant in non-seed tissues. | Significant reduction towards maturity; absent in matured grains. | nih.gov |

Mentioned Compounds

Biosynthesis and Metabolic Pathways

Precursor Compounds and Origin in Plants

The biosynthesis of campestanyl ferulate originates from two primary metabolic pathways: the isoprenoid pathway, which produces the campestanol (B1668247) moiety, and the phenylpropanoid pathway, which synthesizes the ferulic acid moiety.

The journey to campestanol begins with the cyclization of 2,3-oxidosqualene (B107256). nih.govacs.org In photosynthetic organisms, this cyclization is primarily catalyzed to form cycloartenol (B190886), which serves as the key precursor for the synthesis of most plant sterols. pnas.orgacs.org Through a series of enzymatic reactions including demethylations, isomerizations, and reductions, cycloartenol is converted into campesterol (B1663852). nih.govresearchgate.net Campesterol is then further reduced to form campestanol. researchgate.net

Ferulic acid is a derivative of the amino acid phenylalanine, which is a product of the shikimate pathway. Phenylalanine is converted to cinnamic acid, which then undergoes hydroxylation and methylation to yield ferulic acid.

The final step in the formation of this compound is the esterification of campestanol with ferulic acid.

Enzymatic Systems Involved in Phytosterol Biosynthesis

The formation of the campestanol portion of this compound is a multi-step process governed by a series of specific enzymes. This pathway is a branch of the larger phytosterol biosynthetic network.

A crucial initial step in phytosterol biosynthesis is the conversion of squalene (B77637) to 2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene-2,3-epoxidase (also known as squalene monooxygenase). This enzyme introduces an epoxide group across the 2,3-double bond of squalene, a critical modification that enables the subsequent cyclization reaction to form the characteristic steroid ring structure. nih.gov

In plants, the cyclization of 2,3-oxidosqualene is predominantly carried out by cycloartenol synthase (CAS) . pnas.org This enzyme directs the folding and ring closure of the linear 2,3-oxidosqualene molecule to produce cycloartenol, a pentacyclic triterpenoid. pnas.orgacs.org Cycloartenol is the first cyclic precursor in the biosynthesis of the majority of plant sterols, including campesterol. pnas.orgnih.gov While a parallel pathway involving lanosterol (B1674476) synthase (LAS) exists in some plants, the cycloartenol pathway is the major route for phytosterol production. pnas.org

The conversion of cycloartenol to campesterol involves key methylation steps at the C-24 position of the sterol side chain. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (SMTs). mdpi.com

SMT1 : The first methylation is catalyzed by sterol C-24 methyltransferase 1 (SMT1) . SMT1 transfers a methyl group from SAM to the C-24 of cycloartenol to produce 24-methylenecycloartenol. nih.govoup.commdpi.com This is a critical rate-limiting step that commits the precursor to the phytosterol pathway. capes.gov.br

SMT2 : Following the action of SMT1 and subsequent modifications, a second methyltransferase, sterol C-24 methyltransferase 2 (SMT2) , is involved in the biosynthesis of certain 24-ethyl sterols like sitosterol. oup.com The pathway to campesterol, a 24-methyl sterol, primarily relies on the initial methylation by SMT1. The ratio of 24-methyl to 24-ethyl sterols is influenced by the activity of SMT2. oup.com

Following these methylation events, a series of further enzymatic reactions, including the opening of the cyclopropane (B1198618) ring by cyclopropyl sterol isomerase (CPI) , demethylations at C-4 and C-14, and reductions, lead to the formation of campesterol. oup.com Finally, the conversion of campesterol to campestanol is catalyzed by a reductase that saturates the double bond in the sterol nucleus. researchgate.net

| Enzyme | Function in Campestanol Biosynthesis |

| Squalene-2,3-epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. |

| Cycloartenol synthase (CAS) | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. pnas.org |

| S-adenosyl-L-methionine:sterol C-24 methyltransferase 1 (SMT1) | Catalyzes the first methylation at C-24 of cycloartenol. nih.govmdpi.com |

| S-adenosyl-L-methionine:sterol C-24 methyltransferase 2 (SMT2) | Involved in the biosynthesis of 24-ethyl sterols, influencing the sterol profile. oup.com |

| Cyclopropyl sterol isomerase (CPI) | Opens the cyclopropane ring of cycloartenol derivatives. oup.com |

In Vitro Metabolic Transformations

The metabolic fate of this compound has been investigated through in vitro studies, providing insights into its potential breakdown in biological systems.

In vitro digestibility studies have demonstrated that the ester bond of γ-oryzanol components, including this compound, can be hydrolyzed. researchgate.net Specifically, cholesterol esterase has been shown to break down this compound, releasing its constituent parts: campestanol and ferulic acid. researchgate.net This enzymatic cleavage is a key step in the potential absorption and further metabolism of these individual components.

Formation of Sterols and Ferulic Acid Metabolites

The biosynthesis of this compound is a conjunctive process, uniting two distinct metabolic pathways: the shikimate/phenylpropanoid pathway, which yields ferulic acid, and the mevalonate (B85504)/phytosterol pathway, which produces the sterol moiety, campestanol.

Ferulic Acid Biosynthesis: Ferulic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway. wikipedia.org This pathway begins with the aromatic amino acid L-phenylalanine. researchgate.netbibliotekanauki.pl The initial step involves the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.orgbibliotekanauki.pl Subsequently, cinnamic acid is hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. bibliotekanauki.pl

The pathway then proceeds with further hydroxylation of p-coumaric acid to yield caffeic acid. researchgate.net The final step in the formation of ferulic acid is the methylation of the 3-hydroxyl group of caffeic acid. This reaction is catalyzed by the enzyme caffeic acid O-methyltransferase (COMT) or caffeoyl-CoA 3-O-methyltransferase (CCOAMT), which transfers a methyl group from a donor molecule, S-adenosyl methionine (SAM). researchgate.netnih.govwikipedia.org

Table 1: Key Enzymes in the Biosynthesis of Ferulic Acid This table is interactive. Click on headers to sort.

| Enzyme Abbreviation | Full Enzyme Name | Step in Pathway |

|---|---|---|

| PAL | Phenylalanine ammonia-lyase | L-phenylalanine → Cinnamic acid |

| C4H | Cinnamate-4-hydroxylase | Cinnamic acid → p-Coumaric acid |

Campestanol Biosynthesis: The campestanol portion of the molecule is a phytostanol, which is a saturated phytosterol. Its synthesis originates from the mevalonate pathway, leading to the formation of the basic C5 isoprene (B109036) units. These units are assembled into squalene, which undergoes cyclization. In plants, 2,3-oxidosqualene is typically cyclized by cycloartenol synthase (CAS) to form cycloartenol, the committed precursor for most phytosterols (B1254722). pnas.orgresearchgate.net Through a series of subsequent enzymatic reactions including demethylations and isomerizations, cycloartenol is converted to the phytosterol campesterol. oup.comfrontiersin.org

The conversion of campesterol to its saturated form, campestanol, is a critical step and is notably part of the brassinosteroid biosynthesis pathway in plants. tandfonline.comfrontiersin.org This saturation involves the reduction of the double bond at the C-5 position in the sterol B-ring. The process is not a single step; it proceeds through several intermediates, including campest-4-en-3-one (B1243875) and 5α-campestan-3-one. researchgate.net A key enzyme in this conversion is a steroid 5α-reductase, exemplified by the DET2 enzyme in Arabidopsis, which catalyzes the reduction reaction. researchgate.net

Table 2: Biosynthetic Conversion of Campesterol to Campestanol This table is interactive. Click on headers to sort.

| Precursor | Intermediate(s) | Product | Key Enzyme Type |

|---|

Esterification: The final step in the biosynthesis of this compound is the formation of an ester bond between the carboxyl group of ferulic acid and the 3-hydroxyl group of campestanol. helsinki.fi In plants, sterols can exist in free form or be esterified with fatty acids or phenolic acids. ifst.orgcabidigitallibrary.org While the specific enzyme responsible for the feruloylation of stanols in vivo is not fully elucidated, feruloyl esterases are known to catalyze the hydrolysis of such ester bonds, and enzymatic synthesis using lipases has been demonstrated in vitro, suggesting a similar enzymatic process occurs in the plant. bibliotekanauki.plgoogle.comgoogle.com This esterification increases the lipophilicity of the ferulic acid moiety. google.com

Theoretical Frameworks of Plant Secondary Metabolism

The production of this compound in plants is understood within the broader theoretical frameworks that explain the existence and function of secondary metabolites. These compounds, while not essential for the primary processes of growth and development, are considered crucial for the plant's survival and interaction with its environment. nih.govresearchgate.net

One of the most prominent theories is the biochemical co-evolutionary arms-race theory . nih.govmdpi.com This framework posits that plants evolve to produce a diverse arsenal (B13267) of chemical compounds as a defensive response to pressures from herbivores, pathogens, and competing plants. mdpi.commdpi.com Secondary metabolites like this compound, which combines a defensive phenolic acid with a structural membrane component, can function as deterrents, antifeedants, or toxins. researchgate.net Phenylpropanoids, including ferulic acid, are well-recognized for their role in protecting plants against UV radiation, pathogens, and herbivores. wikipedia.org The esterification to a stanol may serve to anchor this defensive molecule within the cell membrane or lipid bodies, localizing its protective effects.

More recent perspectives on plant metabolism have begun to blur the strict functional divisions between primary and secondary metabolites. nih.govnih.gov This view suggests that secondary metabolites are not merely "waste products" or static defense compounds but are integrated components of a dynamic metabolic network. They can possess multifunctional roles , acting as internal regulators of physiological processes, signaling molecules in response to stress, and even as storage forms of carbon and energy that can be recycled back into primary metabolism when needed. nih.govmdpi.commdpi.com For instance, the accumulation of phenolic compounds is a known response to both biotic and abiotic stress, where they can act as signals to trigger broader defense responses. mdpi.com

Furthermore, secondary metabolites are key mediators of ecological interactions . mdpi.comtandfonline.com Beyond defense, they can act as attractants for pollinators and seed dispersers or facilitate symbiotic relationships with microorganisms. mdpi.comtandfonline.com While the specific ecological role of this compound is not fully understood, its presence in the bran of cereal grains suggests a potential protective function for the seed and embryo against microbial pathogens and pests in the soil. oup.com The synthesis of such specialized molecules in specific tissues, like the pericarp and aleurone layers of corn, supports the theory of targeted chemical defense for vital plant parts.

Isolation, Extraction, and Purification Methodologies

Conventional Extraction Techniques

Traditional methods for extracting campestanyl ferulate, typically as part of the γ-oryzanol complex, have long relied on the principles of solvent chemistry and pH manipulation. These techniques are foundational and still find application in various extraction scenarios.

Solvent-Based Extraction (e.g., Liquid-Liquid, Direct Solvent)

Solvent-based extraction is a cornerstone method for isolating γ-oryzanol, which contains this compound, from its primary source, rice bran oil. irjet.net This approach leverages the differential solubility of the target compounds in various organic solvents. scielo.br

Direct Solvent Extraction: This method involves the direct application of a solvent to the raw material (e.g., rice bran) to dissolve the oil and its bioactive components. Ethyl acetate (B1210297) has been shown to be a highly effective solvent, demonstrating an 83.32% recovery of soluble ferulic acid forms, outperforming the conventional hexane (B92381) extraction (69.86% recovery). engj.org Other solvents like acetone, ethanol (B145695), and isopropanol (B130326) also show high recovery rates for esterified ferulates, ranging from 72% to 80%. engj.org The choice of solvent is critical, as its polarity influences the efficiency of extracting specific forms of ferulates. engj.org

Liquid-Liquid Extraction: This technique is employed to partition compounds between two immiscible liquid phases. After an initial extraction, liquid-liquid extraction can be used to separate the γ-oryzanol complex from other components like free fatty acids or glycerides. irjet.net For instance, an acid-base extraction method using alkaline aqueous ethanol and hexane as extraction media has been effectively used to separate γ-oryzanol from fatty acid ethyl esters derived from rice bran acid oil. elsevierpure.comresearchgate.net

The following table summarizes the recovery of esterified ferulic acid (FA) using different solvents in direct extraction from full-fat rice bran. engj.org

| Solvent | Esterified FA Recovery (%) |

| Ethyl Acetate | 87% |

| Acetone | 80% |

| Hexane | ~75% |

| Ethanol | ~74% |

| Isopropanol (IPA) | ~72% |

| Methanol (B129727) | Not specified |

| Acetonitrile (ACN) | Not specified |

Acidulation Extraction

Acidulation extraction is a method often applied to byproducts of the vegetable oil refining process, such as soapstock, which is rich in saponified fatty acids and other valuable compounds. During the alkali refining of rice bran oil, a significant portion of γ-oryzanol is lost to the soapstock. researchgate.net To recover these compounds, the soapstock is acidified, typically with a strong acid like sulfuric acid. This process, known as acidulation, converts the soaps back into free fatty acids and allows for the separation of the oil-soluble components, including γ-oryzanol. The resulting product, rice bran acid oil (RBAO), becomes an excellent secondary source for γ-oryzanol recovery. researchgate.net Further acid-base extraction steps can then be employed on the RBAO to purify the γ-oryzanol fraction. elsevierpure.comresearchgate.net

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of organic solvents, advanced extraction technologies have been developed. scielo.br These methods often offer higher efficiency, reduced environmental impact, and better preservation of thermolabile compounds.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. youtube.com The primary mechanism behind UAE is acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the solvent. youtube.com This phenomenon generates intense local heating, high pressures, and strong shear forces, which disrupt plant cell walls, reduce particle size, and increase the penetration of the solvent into the matrix, thereby accelerating mass transfer. youtube.commdpi.com

Advantages of UAE include reduced extraction times, lower solvent consumption, and increased extraction yields compared to traditional methods like maceration. nih.govekb.eg Studies have demonstrated that combining alkaline treatment with UAE can effectively extract γ-oryzanol into an organic phase while simultaneously recovering ferulic acid into an aqueous phase. nih.gov Optimal conditions for γ-oryzanol extraction using this combined method were found to be at 25 °C for a duration of 30 minutes. nih.gov

The table below outlines key parameters that influence the efficiency of the UAE process. nih.govmdpi.com

| Parameter | Effect on Extraction |

| Sonication Intensity/Power | Higher power generally increases yield up to an optimal point, beyond which degradation may occur. |

| Temperature | Increased temperature can enhance solubility and diffusion, but excessive heat may degrade target compounds. |

| Solvent Type & Concentration | The solvent's physical properties (viscosity, surface tension) affect cavitation; mixtures like ethanol-water are often highly effective. nih.gov |

| Solvent-to-Solid Ratio | A higher ratio facilitates better dissolution and mass transfer of the analyte. |

| Extraction Time | Yield increases with time until equilibrium is reached, after which it plateaus. |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technology that employs a substance at a temperature and pressure above its critical point—a state where it exhibits properties of both a liquid and a gas. tsijournals.comunipd.it Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its moderate critical conditions (31.1 °C, 73.8 bar), non-toxicity, non-flammability, and low cost. tsijournals.comnih.gov

In its supercritical state, CO₂ has liquid-like density and solvating power, but gas-like viscosity and diffusivity, allowing for efficient penetration into the plant matrix and dissolution of target compounds. monash.edu The solvating power of supercritical CO₂ can be precisely tuned by manipulating temperature and pressure, enabling selective extraction. nih.govmonash.edu

While supercritical CO₂ is nonpolar and highly effective for extracting lipids, its efficiency for extracting more polar compounds like steryl ferulates can be limited. To overcome this, a polar co-solvent, such as ethanol, is often added to the CO₂ stream. nih.gov This modification increases the polarity of the supercritical fluid, significantly enhancing the extraction yield of moderately polar compounds. SFE has been successfully applied to extract valuable compounds from various plant materials and is a promising technique for obtaining high-purity γ-oryzanol. mdpi.comnih.gov

Chromatographic Separation Strategies

Following initial extraction, the resulting crude extract contains a mixture of compounds. Chromatographic techniques are indispensable for the subsequent separation and purification of individual components like this compound from the complex γ-oryzanol mixture.

The primary challenge in separating γ-oryzanol components is the presence of multiple structurally similar steryl ferulates. acs.org High-Performance Liquid Chromatography (HPLC) is the most widely employed and effective technique for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are utilized.

Normal-Phase HPLC: Using a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate), this method is effective for initial purification and fractionation of the γ-oryzanol concentrate from crude oil. acs.orgresearchgate.net

Reverse-Phase HPLC: This is the preferred method for high-resolution separation of individual ferulate esters. acs.orgresearchgate.net It uses a non-polar stationary phase (e.g., C18 or ODS) with a polar mobile phase. This technique has successfully separated and identified up to ten different components of γ-oryzanol, including this compound. acs.orgd-nb.info A preparative recycle HPLC system combining ODS silica and cholester packed columns has been used to isolate campesteryl ferulate and its epimer at over 99% purity. researchgate.net

Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. researchgate.net A non-aqueous biphasic solvent system (e.g., heptane-acetonitrile-butanol) has been used in a one-step process to isolate a γ-oryzanol fraction of 97% purity from crude rice bran oil. researchgate.netnih.gov High-speed CCC, sometimes modified with ionic liquids, has also proven effective in purifying major compounds of γ-oryzanol, including campesteryl ferulate. researchgate.netdntb.gov.ua

Column Chromatography: Low-pressure column chromatography, often using silica gel, is frequently used as an initial clean-up and enrichment step to concentrate the γ-oryzanol fraction before finer separation by HPLC. acs.orgresearchgate.net Stepwise elution with solvent gradients (e.g., hexane to ethyl acetate) allows for the separation of γ-oryzanol from the bulk of the oil. researchgate.net Multi-step column strategies using different stationary phases like silica, amino, and C18 columns have also been reported for purification. researchgate.net

The table below summarizes various chromatographic methods used for the purification of γ-oryzanol components.

| Chromatographic Technique | Stationary Phase / Solvent System | Purpose | Achieved Purity | Reference |

| Reverse-Phase HPLC | ODS Silica & Cholester Columns | Isolation of Campesteryl Ferulate | >99% | researchgate.net |

| Normal-Phase HPLC | Silica Gel | Concentration of γ-Oryzanol | High-purity fraction | acs.org |

| Countercurrent Chromatography (CCC) | Heptane-Acetonitrile-Butanol | One-step isolation of γ-Oryzanol | 97% | researchgate.netnih.gov |

| High-Speed CCC with Ionic Liquid | n-hexane–dichloromethane–acetonitrile–[C4mim][PF6] | Purification of four major components | 92.47% (Campesteryl ferulate) | researchgate.net |

| Silica Gel Column Chromatography | Hexane/Ethyl Acetate Gradient | Enrichment and Purification | ~80% (fraction) | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of the constituents of γ-oryzanol. researchgate.net Both normal-phase and reverse-phase systems are employed, often at a preparative scale, to achieve high-purity fractions of specific compounds like this compound. researchgate.net

Normal-Phase HPLC (NP-HPLC) is utilized in the purification of γ-oryzanol. This technique separates compounds based on their polarity, using a polar stationary phase and a non-polar mobile phase. NP-HPLC has been effectively applied on a preparative scale to obtain high-purity γ-oryzanol from crude rice bran oil, which is a necessary step prior to the isolation of individual components such as this compound. researchgate.net

Reverse-Phase HPLC (RP-HPLC) is a widely used method for separating the individual steryl ferulates within the γ-oryzanol complex. researchgate.net In this mode, a non-polar stationary phase, such as octadecylsilane (B103800) (ODS or C18), is used with a polar mobile phase. researchgate.netnih.gov This approach separates molecules based on their hydrophobicity. Researchers have successfully used RP-HPLC to isolate and collect at least ten different fractions from γ-oryzanol for subsequent identification. researchgate.net The separation of campesteryl ferulate, a closely related analogue of this compound, has been specifically documented using this method. researchgate.net

Table 1: Example of RP-HPLC Conditions for Oryzanol Analysis

| Parameter | Condition |

| Column | C18 (250mm x 4.6mm, 5 µm) google.com |

| Mobile Phase | Gradient elution with methanol and water scispace.com |

| Detection | Photodiode Array (PDA) or UV at 325nm google.com |

| Column Temperature | 30°C - 50°C google.com |

| Flow Rate | 1.0 mL/min scispace.com |

This table represents typical conditions for the analysis of γ-oryzanol components and may be adapted for the specific isolation of this compound.

For obtaining this compound and its isomers at very high purity, preparative and recycle HPLC systems are particularly effective. One study detailed the isolation of campesteryl ferulate and epi-campesteryl ferulate from rice bran γ-oryzanol, achieving over 99% purity. researchgate.netnih.gov This was accomplished using a preparative recycle HPLC system that employed a combination of an ODS (octadecylsilane) silica column and a cholesteryl group-bonded silica (cholester) packed column. researchgate.netnih.gov The recycling mechanism allows the sample to pass through the columns multiple times, significantly enhancing the resolution between closely eluting compounds. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in improved separation efficiency. While specific UPLC methods for this compound are not extensively detailed, the technique has been successfully applied to the analysis of complex mixtures containing similar ferulate esters. nih.gov For instance, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) has been used for the simultaneous identification of ferulic acid and other related compounds in plant extracts, demonstrating its suitability for analyzing complex phytochemical mixtures. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable method for the preliminary purification and qualitative analysis of steryl ferulates. researchgate.netchemistryhall.com In this technique, a stationary phase, commonly silica gel, is coated onto a flat support like a glass or aluminum plate. nih.govrockefeller.edu After spotting the sample, the plate is developed in a sealed chamber with a suitable mobile phase. chemistryhall.comrockefeller.edu For steryl ferulates, an initial alkaline wash of a total lipid extract can be performed to create a fraction enriched with phenolic esters. researchgate.net This fraction can then be further purified by TLC on silica gel plates to afford purified steryl ferulates, separating them from other lipids. researchgate.net The separated compounds are typically visualized under UV light. academicjournals.org

Table 2: General TLC Parameters for Phenolic Compound Separation

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates academicjournals.org |

| Mobile Phase | Chloroform (B151607) : Methanol : Formic Acid (85:15:1, v/v/v) academicjournals.org |

| Visualization | UV light (254 nm and 366 nm) academicjournals.org |

| Application | Qualitative analysis and preparative purification of ferulic acid and its esters researchgate.netacademicjournals.org |

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that eliminates the issue of irreversible adsorption of the sample onto a solid stationary phase. nih.govglobalresearchonline.net This method has been effectively applied to the isolation and purification of the major components of γ-oryzanol from rice bran oil. researchgate.net In one study, an HSCCC method using a two-phase solvent system was optimized to successfully purify four compounds, including campesteryl ferulate, in a single run with purities over 92%. researchgate.net The selection of an appropriate solvent system is critical for achieving good separation. mdpi.comnih.gov For the separation of γ-oryzanol components, a system of n-hexane–dichloromethane–acetonitrile, with the addition of an ionic liquid ([C4mim][PF6]), was found to significantly improve separation efficiency. researchgate.net

Table 3: HSCCC Conditions for Purifying γ-Oryzanol Components

| Parameter | Condition |

| Technique | High-Speed Countercurrent Chromatography (HSCCC) researchgate.net |

| Solvent System | n-hexane–dichloromethane–acetonitrile–[C4mim][PF6] (10:1:10:0.15, v/v) researchgate.net |

| Target Compounds | Cycloartenyl ferulate, 24-methylene cycloartanyl ferulate, campesteryl ferulate, sitosteryl ferulate researchgate.net |

| Purity Achieved | >92% for target compounds researchgate.net |

Solid-Phase Extraction (SPE) Methods (e.g., Mixed-Mode Anion Exchange SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from complex mixtures and remove interfering compounds prior to chromatographic analysis. thermofisher.com The method employs a solid sorbent material, typically packed into a cartridge or a 96-well plate, to which the sample is applied. thermofisher.com Through selective adsorption and elution, SPE can significantly simplify the sample matrix, reduce baseline interference, and enhance detection sensitivity in subsequent analyses. thermofisher.com

Mixed-mode SPE phases are particularly effective for complex samples as they utilize two distinct retention mechanisms simultaneously, such as reversed-phase and ion-exchange interactions. sigmaaldrich.comthermofisher.com This dual functionality allows for more selective and robust sample cleanup. sigmaaldrich.com

For a compound like this compound, which contains the acidic ferulic acid moiety, a mixed-mode anion exchange SPE approach is theoretically applicable. biotage.comfishersci.ca This type of sorbent typically combines a non-polar, reversed-phase backbone with a positively charged functional group (a strong or weak anion exchanger). biotage.com The general procedure involves several key steps:

Sample Pre-treatment and Loading : The sample containing this compound is dissolved in a suitable solvent and its pH is adjusted to be at least two units above the pKa of the ferulic acid's carboxylic group. biotage.com This ensures the group is deprotonated and carries a negative charge, promoting strong retention on the positively charged anion-exchange phase. biotage.com

Washing : This step is crucial for removing impurities. A strong organic solvent can be used to wash the cartridge, removing hydrophobic or neutral interferences that are retained by the reversed-phase mechanism. biotage.com Because the analyte is strongly bound by the more powerful ion-exchange interaction, it remains on the sorbent. sigmaaldrich.com

Elution : To recover the target analyte, the pH of the eluting solvent is adjusted to neutralize the charge on the ferulic acid moiety (e.g., making the pH at least two units below the pKa). sigmaaldrich.com This disrupts the electrostatic attraction, allowing the this compound to be eluted from the cartridge. sigmaaldrich.com

This technique is highly effective for extracting acidic compounds from complex biological or natural product matrices. fishersci.canih.gov

Purification Procedures (e.g., Silica Gel Column Chromatography, Crystallization)

Following initial extraction, further purification is often necessary to obtain this compound in high purity. Common methods include silica gel column chromatography and crystallization.

Silica Gel Column Chromatography

This is a form of adsorption chromatography widely used for the purification of moderately polar compounds like steryl ferulates from crude extracts. cerealsgrains.orgcolumn-chromatography.com The separation is based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a non-polar mobile phase. column-chromatography.com Compounds with higher polarity adsorb more strongly to the silica gel and thus elute later.

In the context of phytosteryl ferulates, including this compound, silica gel column chromatography is a documented purification step. google.com The crude extract is dissolved in a minimal amount of a non-polar solvent and applied to the top of a column packed with silica gel. cerealsgrains.orgcolumn-chromatography.com A solvent or a mixture of solvents (the eluent) is then passed through the column to separate the components. cerealsgrains.org By gradually increasing the polarity of the eluent, compounds are selectively desorbed and collected in fractions.

| Source Material | Elution Solvents | Reference |

|---|---|---|

| Corn Bran Ester Fraction | Gradient of hexane and benzene (B151609), followed by benzene and ethyl ether. | cerealsgrains.org |

| Synthesized Phytosteryl Ferulates | Isocratic mixture of hexane, ethyl acetate, and chloroform (80:5:15 by volume). | google.com |

| Rice Bran Oil | Gradient of hexane and ethyl ether. | cerealsgrains.org |

Crystallization

Crystallization is a powerful purification technique used to obtain highly pure solid compounds from a solution. The process relies on differences in solubility between the target compound and impurities. For steryl ferulates, crystallization can be employed to separate isomers and purify the final product. researchgate.net

One common approach is antisolvent crystallization. In this method, the crude product containing this compound is dissolved in a suitable solvent in which it is highly soluble. A second solvent, an "antisolvent" in which the target compound is poorly soluble, is then added. This addition reduces the solubility of the target compound, causing it to crystallize out of the solution, leaving impurities behind. nih.gov For instance, in the purification of the related compound ethyl ferulate from a reaction mixture, water was added as an antisolvent to a solution in ethanol. This caused co-products like phytosterols (B1254722) to selectively crystallize, allowing for the recovery of pure ethyl ferulate from the remaining solution. nih.gov Another example involves the use of aqueous methanol to crystallize out phytosterols from a residue derived from soybean oil, which is a preliminary step before the synthesis of phytosteryl ferulates. google.com

| Application | Methodology | Source Compound/Mixture | Reference |

|---|---|---|---|

| Separation of co-products | Antisolvent crystallization by adding water to an ethanol solution. | Ethyl ferulate synthesis mixture | nih.gov |

| Removal of phytosterols | Crystallization from aqueous methanol. | Residue from soybean oil deodorizer distillate | google.com |

| Identification of isomers | General crystallization methods are employed to separate and identify isomers of γ-oryzanol components. | γ-Oryzanol from rice bran | researchgate.net |

Structural Characterization and Analytical Techniques

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry, making it a highly sensitive and specific method for the analysis of campestanyl ferulate in complex mixtures. researchgate.net

In a typical analysis, the sample is first separated by LC. The eluted this compound is then ionized, commonly using Electrospray Ionization (ESI). The resulting molecular ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode) is selected in the first mass analyzer. This precursor ion is then subjected to Collision-Induced Dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. These product ions are analyzed in the second mass analyzer, generating a tandem mass spectrum (MS/MS).

The fragmentation pattern is highly informative. A common fragmentation pathway involves the cleavage of the ester bond, leading to the formation of ions corresponding to the ferulate and campestanyl moieties. Under negative ion ESI conditions, the fragmentation of feruloyl esters can be complex. The deprotonated molecule [M-H]⁻ may first lose a methyl radical from the methoxy (B1213986) group. nih.gov Further fragmentation can occur within the sterol rings. For instance, analysis of stanyl compounds often reveals characteristic fragmentation of the C-ring. nih.gov GC-MS studies have also identified key fragments, including an ion resulting from the thermal elimination of the ferulic acid moiety. cerealsgrains.org

Interactive Data Table: Key Fragments in MS/MS of this compound

| m/z (mass-to-charge ratio) | Ion/Fragment | Origin |

| 575.4 | [M-H]⁻ | Deprotonated molecular ion |

| 559 | [M-H-CH₃]⁻ | Loss of a methyl radical from the ferulate moiety |

| 385 | [Campestanol-H]⁻ | Cleavage of the ester bond (sterol portion) |

| 193 | [Ferulic acid-H]⁻ | Cleavage of the ester bond (ferulate portion) |

| 178 | [Ferulic acid-H-CH₃]⁻ | Loss of a methyl group from the ferulate ion |

| 134 | [Ferulic acid-H-CH₃-CO₂]⁻ | Subsequent loss of CO₂ from the m/z 178 fragment |

Note: The observed fragments and their relative intensities can vary depending on the ionization mode (positive/negative) and collision energy.

Fourier Transform Infrared (FT-IR) Spectroscopy

The spectrum would be expected to show the following key features:

Phenolic O-H Stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ due to the hydroxyl group on the aromatic ring of the ferulate moiety. specac.com

C-H Stretches: Absorptions below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the saturated campestanol (B1668247) ring system and side chain. libretexts.org

Ester C=O Stretch: A strong, sharp absorption band typically found between 1735-1750 cm⁻¹ for aliphatic esters. vscht.czmasterorganicchemistry.com

Alkene C=C Stretch: A band in the 1640-1680 cm⁻¹ region from the carbon-carbon double bond in the propenoate chain of the ferulate group. vscht.cz

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region characteristic of the benzene (B151609) ring. libretexts.org

C-O Stretches: Absorptions in the 1050-1260 cm⁻¹ range corresponding to the C-O bonds of the ester and the methoxy group. vscht.cz

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Alkene C=C | C=C Stretch | 1640 - 1680 | Medium |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Ester/Ether C-O | C-O Stretch | 1050 - 1260 | Strong |

X-ray Crystallography

While the specific crystal structure of this compound has not been reported in the reviewed literature, studies on closely related compounds provide valuable insights. For instance, the structures of campesteryl ferulate (the unsaturated analog) and epi-campesteryl ferulate have been confirmed using X-ray crystallography. researchgate.net Furthermore, X-ray diffraction studies on other saturated steryl esters, such as β-sitosteryl esters, have shown that they form a bilayer crystal structure. nih.govsemanticscholar.org It is highly probable that this compound would adopt a similar packed, bilayer arrangement in its crystalline state, driven by the alignment of the long, lipophilic stanol moieties.

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical method, most commonly GC-MS. For this compound, derivatization is essential to increase its volatility and thermal stability.

The most common derivatization technique for stanyl ferulates is silylation, which involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group. cerealsgrains.org This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The resulting TMS derivative of this compound is significantly more volatile and provides better chromatographic peak shape in GC analysis. cerealsgrains.org Crucially, TMS derivatization greatly aids in mass spectrometric identification. While the molecular ion of underivatized this compound is difficult to detect at 70 eV, the TMS derivative has been shown to yield the molecular ion as the base peak when analyzed at a lower ionization energy of 20 eV. cerealsgrains.org This allows for unambiguous determination of the molecular weight.

Quantitative Analysis Methods

Accurate quantification of this compound in complex samples like plant extracts or food products requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

A widely used method involves HPLC coupled with an Ultraviolet (UV) detector (HPLC-UV). The ferulate moiety contains a chromophore that absorbs strongly in the UV region, typically around 325 nm, allowing for sensitive detection. cerealsgrains.org

For quantification, the external standard method is frequently utilized. This involves creating a calibration curve by injecting known concentrations of a purified standard. cerealsgrains.org Due to the difficulty in isolating pure this compound, a closely related compound, such as sitostanyl ferulate, is often used as the reference standard. A standard curve is generated by plotting the peak area from the HPLC chromatogram against the concentration of the standard. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the value from the calibration curve. cerealsgrains.org When quantifying related compounds like p-coumarates using a ferulate standard curve, a correction factor may be applied to account for differences in molar absorptivity at the detection wavelength. cerealsgrains.org

Synthetic Chemistry of Campestanyl Ferulate and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to campestanyl ferulate, often involving multiple steps and the use of catalysts to facilitate the esterification reaction.

Multi-Step Reaction Strategies

The chemical synthesis of stanyl ferulates, including this compound, is often a multi-step process designed to achieve high purity and yield. nih.gov A common strategy involves the protection of the phenolic hydroxyl group of ferulic acid, followed by esterification with the stanol and subsequent deprotection. nih.govgoogle.com

A typical multi-step synthesis can be outlined as follows: nih.govgoogle.com

Acetylation of Ferulic Acid: The hydroxyl group of ferulic acid is protected by acetylation, commonly using acetic anhydride, to form 4-O-acetylferulic acid. nih.govgoogle.com This step prevents unwanted side reactions during the subsequent esterification.

Esterification: The protected ferulic acid is then condensed with the desired stanol, such as campestanol (B1668247) or a mixture of phytostanols, in the presence of coupling agents. nih.govresearchgate.net N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) are frequently used to facilitate this esterification. nih.govresearchgate.net This reaction results in the formation of the acetylated stanyl ferulate.

Purification of the Intermediate: The resulting acetylated product is often purified using techniques like preparative liquid chromatography to separate it from unreacted starting materials and byproducts. nih.gov

Deacetylation: The final step involves the selective removal of the acetyl protecting group to yield the final stanyl ferulate. nih.gov

Final Purification: A final chromatographic purification is typically performed to obtain the pure feruloylated phytostanol. nih.gov

This multi-step approach has been successfully used to synthesize gram quantities of trans-feruloyl-β-sitostanol with yields of approximately 60%. nih.gov It has also been applied to produce stanol trans-feruloyl esters from a mixture of β-sitostanol and β-campestanol. nih.gov The process of building up a more complex compound from a simpler starting material through a sequence of reactions is a fundamental concept in multi-step synthesis. udel.edu

Catalytic Systems (e.g., Acidic Catalysts like p-Toluenesulfonic Acid, Sulfuric Acid)

Acid catalysts are commonly employed to promote the esterification of ferulic acid with alcohols. Strong acids like p-toluenesulfonic acid (PTSA) and sulfuric acid are effective for synthesizing alkyl ferulates. scispace.com These catalysts function by protonating the carboxylic acid group of ferulic acid, making it more susceptible to nucleophilic attack by the alcohol.

The use of p-toluenesulfonic acid has been investigated for the esterification of various phenolic acids. sciengine.com For instance, the esterification of dihydrocaffeic acid with hexanol using PTSA as a catalyst has been optimized to achieve high yields. sciengine.com While effective, homogeneous acid catalysts like PTSA and sulfuric acid can present challenges such as corrosion and difficulties in separation from the reaction mixture. ajgreenchem.com To address these issues, efforts have been made to create recyclable solid acid catalysts by supporting PTSA on materials like UiO-66(Zr). rsc.org

Microwave irradiation has been shown to significantly enhance the efficiency of esterification reactions catalyzed by acids. scispace.com A yield of over 90% for alkyl ferulates was achieved within 5 minutes under microwave irradiation, a significant improvement over the 28 hours required to obtain a 46% yield using conventional heating methods. scispace.com

Use of Ionic Liquids as Catalysts

Ionic liquids (ILs) have emerged as promising catalysts and solvents in the synthesis of ferulate esters due to their unique properties, including low vapor pressure, high thermal stability, and recyclability. tcichemicals.comrsc.org They can act as catalysts themselves or serve as a medium for other catalysts. mdpi.com

Acidic ionic liquids have been successfully used to catalyze the synthesis of phytosterol ferulates, including this compound. acs.org In one study, the use of an acidic ionic liquid catalyst resulted in a phytosterol conversion of over 99% within 2 hours, with a selectivity for phytosterol ferulate exceeding 83%. acs.org This method offers a significant improvement over traditional multi-step chemical and chemo-enzymatic routes, which often suffer from low conversion rates and long reaction times. acs.org

The synthesis of feruloylated glycerol (B35011) has also been improved by using ionic liquids. Replacing toluene (B28343) with 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]) as the solvent resulted in a 98% yield of ferulated glycerol after 12 hours at 80°C. scispace.com Lipase-catalyzed esterification of ferulic acid with alcohols has also been successfully carried out in ionic liquid-based systems, demonstrating the versatility of these compounds in promoting ferulate ester synthesis. nih.govnih.govacs.org

The use of functionalized ionic liquids can further enhance reaction performance and facilitate product isolation. rsc.org Supported ionic liquids, where the IL is immobilized on a solid support, offer advantages such as increased active sites and easier separation from the reaction mixture. mdpi.com

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing this compound and its analogues offer a greener alternative to chemical synthesis, often proceeding under milder reaction conditions and with higher selectivity, thus minimizing the need for extensive purification. researchgate.netresearchgate.net Lipases are the most commonly used enzymes for these reactions. researchgate.net

Direct Esterification Reactions

Direct esterification involves the direct reaction of ferulic acid with a stanol, such as campestanol, catalyzed by an enzyme. Lipases, particularly from Candida rugosa and Candida antarctica (immobilized as Novozym 435), have been shown to catalyze this reaction. researchgate.netrsc.org

In a study on the synthesis of β-sitosterol ferulates, direct esterification of ferulic acid with β-sitosterol using Candida rugosa lipase (B570770) yielded 35% steryl ferulates after five days of incubation. researchgate.netresearchgate.net The relatively low yield can be attributed to the specificity of the different isoenzymes within the C. rugosa lipase preparation. researchgate.net

The efficiency of direct enzymatic esterification can be influenced by several factors, including the enzyme source, reaction medium, and reaction conditions. For example, Novozym 435 has been found to be effective in converting ferulic acid to ethyl and octyl ferulate. dss.go.th The synthesis of octyl ferulate via esterification of ferulic acid with octanol (B41247) has been optimized using response surface methodology, highlighting the importance of parameters like enzyme amount and reaction temperature. mdpi.com

Enzymatic esterification of ferulic acid has also been carried out with other polyols, such as glycerol, using a ferulic acid esterase from Aspergillus niger. nih.gov Under optimized conditions, an 81% conversion of ferulic acid to 1-glyceryl ferulate was achieved. nih.gov

Transesterification Reactions from Ferulate Esters

Transesterification is another enzymatic route for producing stanyl ferulates. This method involves the reaction of a ferulate ester, such as ethyl ferulate, with a stanol, catalyzed by a lipase. researchgate.net This approach often results in higher yields compared to direct esterification. researchgate.netresearchgate.net

For the synthesis of β-sitosteryl ferulates, the transesterification of ethyl ferulate with β-sitosterol catalyzed by Candida rugosa lipase resulted in a 55% yield. researchgate.netresearchgate.net This yield was significantly higher than the 35% obtained through direct esterification under similar conditions. researchgate.netresearchgate.net

The choice of the acyl donor (the ferulate ester) can impact the reaction. While vinyl ferulate has been used, it requires chemical synthesis using potentially toxic catalysts like mercury acetate (B1210297), making the final product less suitable for food applications. google.com Ethyl ferulate, on the other hand, provides a safer alternative. google.com

Lipase-catalyzed transesterification has been widely explored for the production of various esters, including biodiesel. rsc.orgnih.govresearchgate.net Factors such as the type of lipase, molar ratio of reactants, temperature, and water content can significantly affect the efficiency of the transesterification reaction. rsc.org For instance, in the synthesis of feruloylated lipids, Novozym 435 has been a predominantly used and attractive lipase. researchgate.net The transesterification of ethyl ferulate with triolein (B1671897) catalyzed by Novozym 435 has been shown to be a feasible route to produce ferulyl-substituted acylglycerols. dss.go.th

A two-step, fully enzymatic synthesis of steryl ferulates has been developed where ferulic acid is first esterified with ethanol (B145695), and then the resulting ethyl ferulate is transesterified with a sterol. google.com This method achieved a 58% yield of steryl ferulates in the transesterification step. google.com

Enzyme Catalysts (e.g., Lipases from Candida rugosa, Ferulic Acid Esterases, Novozym® 435)

The enzymatic synthesis of this compound and its analogues offers a green alternative to chemical methods, operating under mild conditions and with high selectivity, thereby reducing the formation of by-products. cirad.fr Lipases, in particular, have been extensively studied for the esterification of phytosterols (B1254722).

Candida rugosa Lipase (CRL)

Lipase from Candida rugosa (CRL) is a widely utilized and efficient biocatalyst for the synthesis of phytosteryl esters. mdpi.com It has been successfully employed in both the direct esterification of ferulic acid with phytosterols and the transesterification of a ferulic acid ester (e.g., ethyl ferulate or vinyl ferulate) with phytosterols. researchgate.netresearchgate.net

In a chemoenzymatic approach, an intermediate like vinyl ferulate is first produced chemically and then esterified with phytosterols using CRL as the catalyst. nih.gov This two-step method has been established as a feasible route for producing phytosteryl ferulates. nih.govnih.gov However, fully enzymatic routes are preferred to avoid the use of potentially toxic chemical catalysts in intermediate steps. researchgate.netgoogle.com Studies on the direct esterification of β-sitosterol (a common phytosterol) with ferulic acid catalyzed by CRL have reported yields of around 35%, while transesterification from ethyl ferulate yielded a higher 55%. researchgate.netresearchgate.netscilit.com The comparatively lower yields in direct esterification can be attributed to the specificity of the different isoenzymes within the crude C. rugosa lipase preparation. researchgate.netresearchgate.net Immobilization of CRL can enhance its catalytic activity and stability, making it reusable for continuous cycles. mdpi.com

Ferulic Acid Esterases (FAEs)

Ferulic acid esterases (FAEs) (EC 3.1.1.73) are enzymes that naturally catalyze the hydrolysis of the ester bond between ferulic acid and polysaccharides in plant cell walls. frontiersin.org While their primary characterized role is hydrolytic, FAEs also exhibit biosynthetic activity and can catalyze esterification and transesterification reactions. scispace.com Compared to some lipases, FAEs can show higher activity and selectivity for synthesizing feruloylated compounds. scispace.com For instance, an FAE from Aspergillus niger was used to synthesize 1-glyceryl ferulate, achieving an 81% conversion of ferulic acid in just 30 minutes. scispace.com Although specific studies focusing solely on this compound synthesis using FAEs are less common, their known ability to act on ferulic acid makes them promising catalysts for this application. frontiersin.orgscispace.com

Novozym® 435

Novozym® 435, an immobilized lipase from Candida antarctica lipase B (CALB), is recognized as a highly efficient and robust biocatalyst for various esterification reactions, including the synthesis of ferulate esters. google.comresearchgate.netdss.go.th It has been successfully used to produce ethyl and octyl ferulates from ferulic acid. researchgate.netdss.go.th In one study, Novozym® 435 was the only enzyme out of four screened that could effectively catalyze the esterification of ferulic acid, achieving yields of 20% for ethyl ferulate and 14% for octyl ferulate under specific conditions. dss.go.th Another study noted that in the esterification of ferulic acid with ethanol, Novozym® 435 could achieve almost full conversion in 48 hours in isooctane. google.com Its high thermal stability and effectiveness in non-polar organic solvents, where substrates like phytosterols are more soluble, make it a preferred choice for synthesizing steryl ferulates. researchgate.netresearchgate.net

Table 1: Comparison of Enzyme Catalysts in Ferulate Ester Synthesis

| Enzyme Catalyst | Source Organism | Typical Reaction | Reported Yields/Conversion | Key Findings | Citations |

|---|---|---|---|---|---|

| ***Candida rugosa* Lipase (CRL)** | Candida rugosa | Direct Esterification & Transesterification | 35% (Direct), 55% (Trans) | Widely used; transesterification is generally more efficient than direct esterification. | mdpi.comresearchgate.netresearchgate.netscilit.com |

| Ferulic Acid Esterase (FAE) | Aspergillus niger | Esterification | 81% (Glycerol Ferulate) | High activity and selectivity for ferulic acid; promising for steryl ferulate synthesis. | frontiersin.orgscispace.com |

| Novozym® 435 | Candida antarctica (immobilized) | Esterification & Transesterification | ~100% (Ethyl Ferulate, 48h) | Highly efficient and stable; effective in organic solvents suitable for phytosterols. | researchgate.netgoogle.comresearchgate.netdss.go.th |

Advanced Synthetic Methodologies

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced methodologies such as microwave and ultrasound-assisted synthesis have been explored for producing ferulate esters.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. This method can dramatically reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. mdpi.comscholarsresearchlibrary.com The heating occurs through the interaction of the material's dipoles with the alternating electric field of the microwaves, leading to rapid and uniform heating throughout the reaction mixture. researchgate.net

For the synthesis of alkyl ferulates, an analogue to steryl ferulates, microwave irradiation has proven highly effective. In a study comparing methods, the synthesis of various alkyl ferulates under microwave irradiation was completed in 3 to 5 minutes, whereas conventional heating required up to 28 hours to achieve similar results. mdpi.com This rapid and efficient synthesis makes it a compelling alternative for the production of this compound. mdpi.comresearchgate.net

Table 2: Microwave-Assisted vs. Conventional Synthesis of Ethyl Ferulate

| Method | Reaction Time | Yield | Catalyst | Citations |

|---|---|---|---|---|

| Microwave Irradiation | 5 minutes | 92% | Sulfuric Acid | mdpi.com |

| Conventional Heating | 12 hours | 85% | Sulfuric Acid | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to enhance chemical reactivity. This process generates localized hot spots with extreme temperatures and pressures, increasing mass transfer and accelerating reaction rates. uns.ac.id

This technique has been successfully applied to the synthesis of steryl esters. For example, the use of ultrasound in the lipase-catalyzed synthesis of stigmasteryl oleate (B1233923) significantly shortened the reaction time to equilibrium and resulted in a high yield of 91.37%. researchgate.net Similarly, in the enzymatic transesterification to produce feruloylated structured lipids, ultrasound pretreatment was shown to significantly accelerate the reaction rate, achieving a maximum conversion of 94.72% in just 150 minutes. researchgate.net These findings suggest that ultrasound assistance is a powerful tool for improving the efficiency of this compound synthesis. mdpi.comresearchgate.net

Purification and Characterization of Synthesized Products

Following synthesis, the crude product must be purified and its chemical structure rigorously confirmed.

Purification

The standard method for purifying this compound and other phytosteryl ferulates from the reaction mixture is silica (B1680970) gel column chromatography . nih.govacs.orggoogle.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system, typically a mixture of non-polar and slightly polar solvents, is used to elute the components. A common eluent is a mixture of petroleum ether and ethyl acetate, often in a 4:1 (v/v) ratio. acs.org

The separation is monitored by Thin-Layer Chromatography (TLC) , which helps in identifying the fractions containing the pure product. acs.org For example, β-sitosterol ferulate has a reported Rf value of 0.56–0.58, distinct from its substrates ferulic acid (0–0.07) and β-sitosterol (0.41–0.43) in a specific TLC system. acs.org Once the pure fractions are collected, the solvent is removed, typically by rotary evaporation, to yield the purified this compound. acs.orggoogle.com

Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the identity, structure, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to quantify its composition. acs.orggoogle.com When analyzing a mixture of phytosteryl ferulates, HPLC can separate individual components like campesteryl ferulate, stigmasteryl ferulate, and β-sitosteryl ferulate. google.comresearchgate.net For instance, in one analysis, β-sitosterol ferulate had a retention time of 12.7 minutes, clearly separated from its starting materials. acs.org

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the functional groups present in the molecule. The successful synthesis of this compound is confirmed by the appearance of characteristic ester bond absorptions (C=O stretch around 1701-1716 cm⁻¹ and C-O stretch around 1165-1172 cm⁻¹) and the disappearance of the broad carboxyl group absorption from ferulic acid. acs.orggoogle.com

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the synthesized compound. Using techniques like electrospray ionization (ESI), the mass-to-charge ratio (m/z) of the molecular ion is determined. For β-sitosterol ferulate, a related compound, a peak at m/z 613 corresponding to the [M + Na]⁺ ion has been observed in positive ion mode, confirming the expected mass. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for the unambiguous structural elucidation of the synthesized product. acs.orggoogle.comnih.gov In the ¹H NMR spectrum of a steryl ferulate, the formation of the ester linkage causes a characteristic downfield shift of the proton at the C-3 position of the sterol backbone to around δ 4.70-4.75 ppm. acs.org Specific proton signals for the ferulate moiety, such as the vinyl protons (at ~6.3 and ~7.6 ppm) and the methoxy (B1213986) group protons (at ~3.9 ppm), are also key indicators. acs.orggoogle.com ¹³C NMR and DEPT-135 spectra provide further confirmation by showing the expected number of carbon signals and identifying the CH, CH₂, and CH₃ groups, which must be consistent with the proposed structure of this compound. acs.org

Table 3: Key Characterization Data for Phytosteryl Ferulates

| Technique | Observation | Purpose | Citations |

|---|---|---|---|

| HPLC | Single peak at a specific retention time (e.g., 12.7 min for β-sitosteryl ferulate). | Purity assessment and quantification. | acs.orggoogle.com |

| FT-IR | Appearance of ester C=O (~1705 cm⁻¹) and C-O (~1170 cm⁻¹) peaks; disappearance of acid OH peak. | Confirmation of ester bond formation. | acs.orggoogle.com |

| Mass Spectrometry | Detection of the correct molecular ion peak (e.g., m/z 589 [M-H]⁻ for β-sitosteryl ferulate). | Molecular weight confirmation. | acs.org |

| ¹H NMR | Downfield shift of sterol 3-H proton to ~4.7 ppm; signals for ferulate vinyl and methoxy groups. | Detailed structural confirmation. | acs.orggoogle.com |

| ¹³C NMR | Presence of ester carbonyl carbon (~166 ppm) and correct number of total carbon signals. | Confirms carbon skeleton and functional groups. | acs.orggoogle.com |

Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models

Antioxidant Mechanisms

The antioxidant capacity of campestanyl ferulate and its structural relatives is a key area of research, with several mechanisms contributing to its effects against oxidative stress.

Free Radical Scavenging Activity (e.g., DPPH, ROS)

The ferulic acid component of this compound is a potent scavenger of free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and other reactive oxygen species (ROS). This activity is primarily attributed to the ability of the phenolic hydroxyl group in the ferulic acid structure to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov

Studies on various ferulates have demonstrated their efficacy in scavenging DPPH radicals. For instance, ferulic acid has been shown to be a more potent DPPH radical scavenger than its derivatives, such as methyl ferulate and coniferyl aldehyde. nih.gov While specific IC50 values for this compound are not widely reported, the antioxidant activity of the broader class of phytosteryl ferulates, including compounds like cycloartenyl ferulate (CAF), 24-methylenecycloartanyl ferulate (24-mCAF), and beta-sitosteryl ferulate (β-SF), has been shown to be comparable to that of alpha-tocopherol in DPPH assays. nih.gov

Table 1: DPPH Radical Scavenging Activity of Ferulic Acid and Related Compounds

| Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Ferulic acid | 9.9 | nih.gov |

| Caffeic acid | 5.9 | nih.gov |

| Syringic acid | 9.8 | nih.gov |

| Quercetin | 9.9 | nih.gov |

| Ascorbic acid | 43.2 | nih.gov |

| Trolox | 6.3 | nih.gov |

IC50 value represents the concentration required to scavenge 50% of DPPH radicals.

In addition to cell-free assays, the scavenging of intracellular ROS has also been investigated for related compounds. For example, cycloartenyl ferulate and ethyl ferulate have been shown to significantly decrease ROS levels in NIH 3T3 fibroblast cells induced by hydrogen peroxide. nih.gov

Inhibition of Lipid Peroxidation

This compound, through its ferulic acid moiety, can inhibit lipid peroxidation, a key process in cellular damage initiated by oxidative stress. This protective effect is demonstrated in assays such as the thiobarbituric acid-reactive substances (TBARS) assay, which measures the end products of lipid peroxidation.

Phytosteryl ferulates, including cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and beta-sitosteryl ferulate, have exhibited strong antioxidation of lipid membranes, with potency comparable to alpha-tocopherol. nih.gov This suggests that this compound likely shares this ability to protect lipids from oxidative damage. The mechanism involves the interception of peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.

Cellular Protection Against Oxidative Stress in In Vitro Models (e.g., SVEC4-10 Cells)

Role of the Phenolic Hydroxyl Group of the Ferulic Acid Moiety

The antioxidant activity of this compound is fundamentally linked to the phenolic hydroxyl group on the ferulic acid portion of the molecule. This functional group is crucial for the compound's ability to donate a hydrogen atom to neutralize free radicals. nih.gov The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.